1-(tert-Butoxy)-4-(tert-butyl)benzene
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Overview
Description
1-(tert-Butoxy)-4-(tert-butyl)benzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and tert-butoxy groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and tert-butyl alcohol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1-(tert-Butoxy)-4-(tert-butyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-(tert-butyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various substrates. Pathways involved in its action may include electrophilic and nucleophilic interactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with three tert-butyl groups.
tert-Butylbenzene: Contains only one tert-butyl group attached to the benzene ring.
1-tert-Butoxy-2,4,6-trimethylbenzene: Features tert-butoxy and methyl groups on the benzene ring.
Uniqueness
1-(tert-Butoxy)-4-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.
Biological Activity
1-(tert-Butoxy)-4-(tert-butyl)benzene, a derivative of tert-butylbenzene, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and related research findings concerning this compound, highlighting its anti-inflammatory properties and metabolic pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with alkylating agents such as 1-bromobutane under phase transfer catalysis conditions. This method has been shown to enhance reaction rates and yields effectively .
Anti-Inflammatory Effects
Research indicates that compounds similar to this compound exhibit promising anti-inflammatory activity. For instance, derivatives of tert-butylbenzene have shown inhibition percentages ranging from 39% to over 54% in carrageenan-induced edema models . The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses.
Table 1: Summary of Anti-Inflammatory Activity of Related Compounds
Compound | % Inhibition | Mechanism |
---|---|---|
tert-butyl 2-(substituted) | 39.021 - 54.239 | COX-2 Inhibition |
1-(tert-Butoxy)-4-(tert-butyl) | TBD | TBD |
Case Studies
A study examining the biological effects of tert-butylbenzene derivatives reported significant findings regarding oxidative stress and reactive oxygen species (ROS) formation. In vitro studies using rat alveolar macrophages indicated that concentrations above 400 μM led to increased ROS levels without affecting TNF-alpha release . This suggests potential implications for cellular signaling pathways and oxidative damage.
Metabolism
The metabolism of tert-butylbenzene derivatives generally follows an oxidative pathway, primarily occurring at the side-chain carbons. Metabolites are often conjugated with glucuronic acid or glycine and excreted via urine . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of these compounds in therapeutic applications.
Toxicological Assessments
Toxicity studies on related compounds have shown mixed results. For instance, a study indicated that tert-butylbenzene did not exhibit ototoxicity at doses below a NOAEL (No Observed Adverse Effect Level) of 812 mg/kg-day . However, other studies have highlighted potential central nervous system effects at higher concentrations.
Table 2: Summary of Toxicity Studies on tert-Butyl Derivatives
Study Focus | Findings | NOAEL |
---|---|---|
Ototoxicity | No effect at <812 mg/kg-day | 812 mg/kg-day |
Central Nervous System Effects | CNS depression observed at higher doses | TBD |
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3 |
InChI Key |
OQKCBQVVDYHAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
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